Cas no 26621-44-3 (3-nitropyrazole)

3-Nitropyrazole is a heterocyclic organic compound featuring a nitro group attached to the pyrazole ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and energetic materials. The nitro group enhances reactivity, enabling selective functionalization for further derivatization. Its stable pyrazole core contributes to thermal and chemical stability, making it suitable for high-performance applications. The compound’s well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and materials science. Available in high purity, 3-nitropyrazole is a reliable building block for specialized synthetic pathways. Proper handling is advised due to its potential sensitivity as a nitro-containing compound.
3-nitropyrazole structure
3-nitropyrazole structure
商品名:3-nitropyrazole
CAS番号:26621-44-3
MF:C3H3N3O2
メガワット:113.0748
MDL:MFCD00159621
CID:52979
PubChem ID:253660396

3-nitropyrazole 化学的及び物理的性質

名前と識別子

    • 5-Nitro-1H-pyrazole
    • 3-nitro pyrazole
    • 3-Nitro-1H-pyrazole
    • 3-nitro-1H-pyrazole(SALTDATA: FREE)
    • 3-Nitropyrazole
    • 1H-Pyrazole, 3-nitro-
    • nitropyrazole
    • Pyrazole, 3-nitro-
    • MZRUFMBFIKGOAL-UHFFFAOYSA-N
    • 3-nitro-2H-pyrazole
    • Djw 94
    • 5-NITRO-1H-PYRAZOL
    • 5-nitropyrazole
    • 3-nitropyrazol
    • aci-nitropyrazole
    • 3-Nitro-pyrazole
    • 3-nitro-
    • PubChem8639
    • 3-nitro-(1H)pyrazole
    • KSC204C6T
    • 3-Nitro-1H-pyrazole, AldrichCPR
    • EBD40342
    • BCP10030
    • HY-W002457
    • Djw-94
    • SB40533
    • SY009101
    • AKOS005424497
    • CS-W002457
    • BB 0218123
    • N0937
    • Z449369080
    • BB 0257637
    • SCHEMBL938
    • AKOS000307940
    • FT-0648298
    • A5253
    • MFCD00238787
    • AM20090327
    • SCHEMBL13011421
    • W-202132
    • PS-4339
    • MFCD00159621
    • DTXSID20181168
    • 26621-44-3
    • EN300-43788
    • RS-0374
    • ALBB-004466
    • DB-002066
    • STK263688
    • 3-nitropyrazole
    • MDL: MFCD00159621
    • インチ: 1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5)
    • InChIKey: MZRUFMBFIKGOAL-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C([H])C([H])=NN1[H])=O

計算された属性

  • せいみつぶんしりょう: 113.02300
  • どういたいしつりょう: 113.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 99.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 74.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • ぶんしりょう: 113.08

じっけんとくせい

  • 色と性状: ライトブラウン粉末
  • 密度みつど: 1.552
  • ゆうかいてん: 174.0 to 178.0 deg-C
  • ふってん: 333.9℃ at 760 mmHg
  • フラッシュポイント: 155.8℃
  • 屈折率: 1.612
  • PSA: 74.50000
  • LogP: 0.84110

3-nitropyrazole セキュリティ情報

3-nitropyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-43788-25.0g
5-nitro-1H-pyrazole
26621-44-3 95%
25g
$38.0 2023-05-03
SHENG KE LU SI SHENG WU JI SHU
sc-262691A-5g
5-Nitro-1H-pyrazole,
26621-44-3
5g
¥1865.00 2023-09-05
Ambeed
A125626-100g
3-Nitro-1H-pyrazole
26621-44-3 98%
100g
$38.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA7002-50G
3-nitropyrazole
26621-44-3 97%
50g
¥ 165.00 2023-03-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N96140-5g
3-Nitro-1H-pyrazole
26621-44-3 98%
5g
¥22.0 2024-07-19
Enamine
EN300-43788-2.5g
5-nitro-1H-pyrazole
26621-44-3 95%
2.5g
$27.0 2023-05-03
Fluorochem
026154-10g
3-Nitro-1H-pyrazole
26621-44-3 98%
10g
£12.00 2022-03-01
eNovation Chemicals LLC
D403307-1kg
3-Nitro-1H-pyrazole
26621-44-3 97%
1kg
$1800 2024-06-05
ChemScence
CS-W002457-100g
3-Nitro-1H-pyrazole
26621-44-3 99.86%
100g
$52.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N96140-10g
3-Nitro-1H-pyrazole
26621-44-3 98%
10g
¥27.0 2024-07-19

3-nitropyrazole 関連文献

3-nitropyrazoleに関する追加情報

3-Nitropyrazole (CAS No. 26621-44-3): A Comprehensive Overview

3-Nitropyrazole, also known by its CAS number 26621-44-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring consisting of two adjacent nitrogen atoms and three carbon atoms. The nitro group (-NO₂) substitution at the third position of the pyrazole ring imparts unique chemical and physical properties to 3-nitropyrazole, making it a versatile building block for various applications.

The synthesis of 3-nitropyrazole typically involves the nitration of pyrazole derivatives under controlled conditions. Recent advancements in nitration techniques have enabled researchers to achieve higher yields and better control over the regioselectivity of the reaction. For instance, studies have shown that the use of mixed acid systems or microwave-assisted nitration can significantly improve the efficiency of the process while minimizing side reactions. These methods are particularly valuable for large-scale production and have been adopted in both academic and industrial settings.

One of the most promising applications of 3-nitropyrazole lies in its use as an intermediate in the synthesis of advanced materials. Researchers have demonstrated that this compound can serve as a precursor for the development of novel coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and excellent catalytic activity, making them ideal for applications in gas storage, catalysis, and sensing technologies. Recent studies have highlighted the potential of 3-nitropyrazole-based MOFs in capturing CO₂ and other greenhouse gases, contributing to environmental sustainability efforts.

In the field of pharmacology, 3-nitropyrazole has shown potential as a lead compound for drug discovery. Its ability to act as a ligand for various metal ions has led to its use in designing metallo-drugs targeting diseases such as cancer and neurodegenerative disorders. For example, a study published in 2023 revealed that 3-nitropyrazole-containing complexes exhibit potent anti-cancer activity by selectively targeting tumor cells while minimizing toxicity to healthy tissues. This finding underscores the importance of further research into 3-nitropyrazole's medicinal chemistry applications.

Another area where 3-nitropyrazole has made significant contributions is in agrochemicals. The compound has been explored as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth regulation. Recent research has focused on developing eco-friendly formulations of 3-nitropyrazole-based agrochemicals, which offer enhanced efficacy while reducing environmental impact. These developments align with global efforts to promote sustainable agriculture and reduce chemical residues in food products.

The physical properties of 3-nitropyrazole are also worth noting. It exists as a crystalline solid with a melting point of approximately 180°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands in the visible region, which is attributed to the conjugation within the pyrazole ring and the electron-withdrawing nitro group. This property makes it suitable for applications in optoelectronics and photonics.

From an environmental standpoint, understanding the degradation pathways of 3-nitropyrazole is crucial for assessing its long-term impact on ecosystems. Studies have shown that under aerobic conditions, 3-nitropyrazole undergoes microbial degradation through nitro group reduction and subsequent ring cleavage reactions. These processes are facilitated by specific enzymes produced by soil microorganisms, leading to the formation of innocuous byproducts such as ammonium ions and carbon dioxide. However, further research is needed to evaluate its persistence under various environmental conditions.

In conclusion, 3-Nitropyrazole (CAS No. 26621-44-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate for advanced materials, a lead compound in drug discovery, and a component in agrochemicals. As research continues to uncover new potential uses for this compound, its role in driving innovation across industries is expected to grow significantly.

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